molecular formula C10H11BrO3 B6160041 2-(3-bromo-4-methoxyphenyl)propanoic acid CAS No. 1215911-54-8

2-(3-bromo-4-methoxyphenyl)propanoic acid

Cat. No.: B6160041
CAS No.: 1215911-54-8
M. Wt: 259.1
InChI Key:
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Description

2-(3-Bromo-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of propanoic acid, featuring a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-methoxyphenyl)propanoic acid typically involves the bromination of 4-methoxyphenylpropanoic acid. The reaction can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom, resulting in the formation of 4-methoxyphenylpropanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenylpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    4-Methoxyphenylpropanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromo-4-methoxybenzoic acid: Contains a carboxylic acid group directly attached to the phenyl ring, leading to different chemical properties.

    2-Bromo-4-methoxyphenylacetic acid: Features a different carbon chain length, affecting its physical and chemical properties.

Properties

CAS No.

1215911-54-8

Molecular Formula

C10H11BrO3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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